![molecular formula C9H20O5Si B14396628 Acetic acid;3-[hydroxy(dimethyl)silyl]propyl acetate CAS No. 89571-41-5](/img/structure/B14396628.png)
Acetic acid;3-[hydroxy(dimethyl)silyl]propyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;3-[hydroxy(dimethyl)silyl]propyl acetate is an organosilicon compound that features both an acetate ester and a silyl ether functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-[hydroxy(dimethyl)silyl]propyl acetate typically involves the reaction of 3-chloropropyl acetate with dimethylsilanol in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of dimethylsilanol attacks the carbon atom bonded to the chlorine atom in 3-chloropropyl acetate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The silyl ether group can be oxidized to form silanols or siloxanes.
Reduction: The acetate ester can be reduced to the corresponding alcohol.
Substitution: The silyl ether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: 3-[hydroxy(dimethyl)silyl]propanol.
Substitution: Various substituted silyl ethers depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid;3-[hydroxy(dimethyl)silyl]propyl acetate has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis due to its stability and ease of removal.
Biology: Potential use in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism of action of acetic acid;3-[hydroxy(dimethyl)silyl]propyl acetate involves the interaction of its functional groups with various molecular targets. The silyl ether group can form stable bonds with hydroxyl groups, protecting them from unwanted reactions. The acetate ester can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in further chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl acetate: Similar in structure but with a trimethylsilyl group instead of a dimethylsilyl group.
Tetrahydropyranyl acetate: Contains a tetrahydropyranyl protecting group instead of a silyl ether.
Methoxymethyl acetate: Features a methoxymethyl protecting group.
Uniqueness
Acetic acid;3-[hydroxy(dimethyl)silyl]propyl acetate is unique due to the presence of both an acetate ester and a silyl ether group, providing dual functionality. This allows for versatile applications in protecting group chemistry and the synthesis of complex molecules.
Propriétés
Numéro CAS |
89571-41-5 |
|---|---|
Formule moléculaire |
C9H20O5Si |
Poids moléculaire |
236.34 g/mol |
Nom IUPAC |
acetic acid;3-[hydroxy(dimethyl)silyl]propyl acetate |
InChI |
InChI=1S/C7H16O3Si.C2H4O2/c1-7(8)10-5-4-6-11(2,3)9;1-2(3)4/h9H,4-6H2,1-3H3;1H3,(H,3,4) |
Clé InChI |
YSNCCQNNWGYSTF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)OCCC[Si](C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Ethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14396546.png)
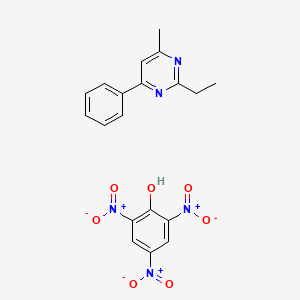

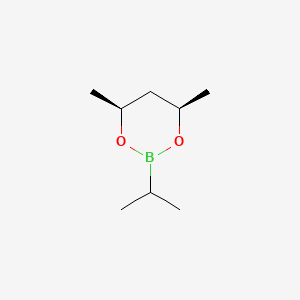
![Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14396572.png)
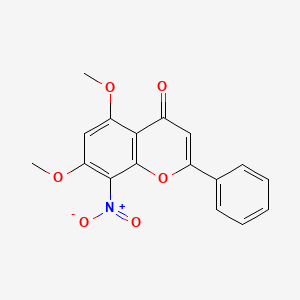
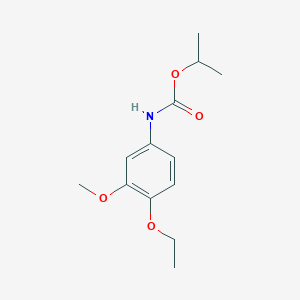
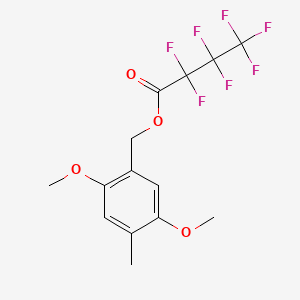
methyl}-1H-1,2,4-triazole](/img/structure/B14396596.png)

![N,N-Dibenzyl-N'-[4-chloro-2-(trifluoromethyl)phenyl]urea](/img/structure/B14396611.png)

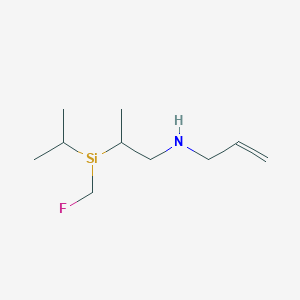
![4-[1-(Propan-2-yl)aziridine-2-sulfonyl]morpholine](/img/structure/B14396623.png)
